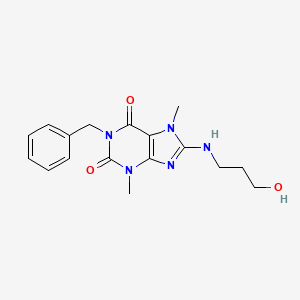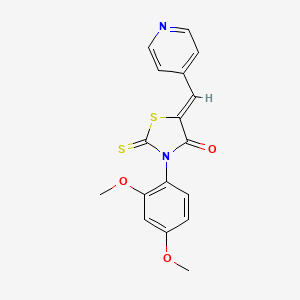
(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPTT and is a thiazolidinone derivative that exhibits promising biological activity.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Reactions with Nitrile Oxides : This compound reacts with nitrile oxides in pyridine solution to produce various compounds, such as Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions and the structures of synthesized compounds are backed by spectral data and microanalytical evidence (Kandeel & Youssef, 2001).
Biological and Antimicrobial Activities
- Antimicrobial and Antitumor Studies of Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives, including (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one, have been synthesized and characterized. They show promising antimicrobial activity and specificity for certain cancer cell lines (Xun-Zhong et al., 2020).
- Synthesis and Evaluation of Antimicrobial and Cytotoxic Activities : A series of derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some derivatives show considerable antibiotic activity against specific bacterial strains and effectiveness against certain cancer cell lines (Feitoza et al., 2012).
Pharmacological Applications and Drug Development
- Development of Protein Kinase Inhibitors : Derivatives of this compound have been synthesized and tested for their activity against protein kinases, which are crucial in neurological and oncological disorders. Some derivatives have shown promise as potent inhibitors for specific kinases (Bourahla et al., 2021).
Electrochemical and Material Science Applications
- Electrochemical Characterization : The electrochemical properties of derivatives have been studied, revealing how structural variations influence redox potential. These studies are significant for developing complexing ligands for heavy metal ions (Ungureanu et al., 2021).
properties
IUPAC Name |
(5Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-21-12-3-4-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-7-18-8-6-11/h3-10H,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWYLJPLTXVTAR-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
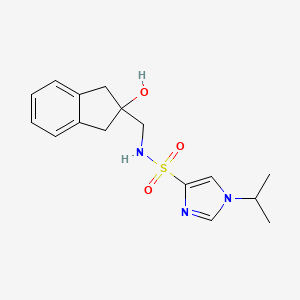
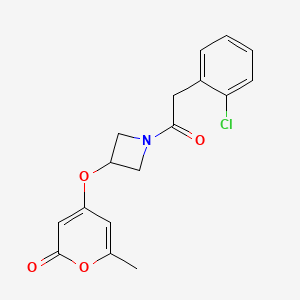

![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)
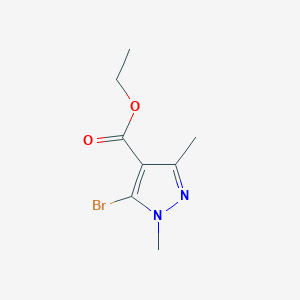
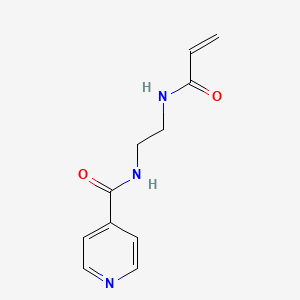

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
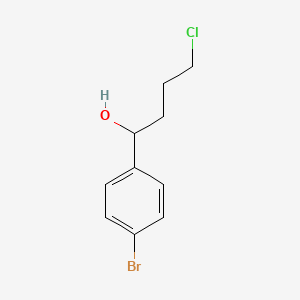
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
